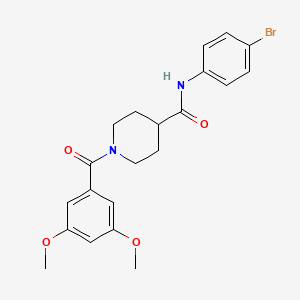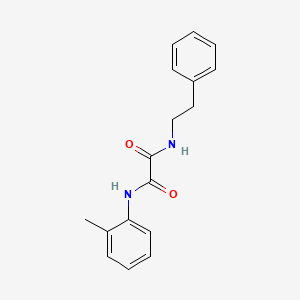![molecular formula C17H18N2O3S B5109343 N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme that is involved in the regulation of methylation processes in cells. MTA has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. In
作用機序
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide exerts its effects by inhibiting the activity of SAH hydrolase, an enzyme that plays a crucial role in regulating methylation processes in cells. Methylation is a vital process involved in the regulation of gene expression, and aberrant methylation patterns have been implicated in various diseases, including cancer. By inhibiting SAH hydrolase, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide increases the levels of SAH, which in turn inhibits the activity of methyltransferases, enzymes that catalyze the transfer of methyl groups to DNA and other molecules.
Biochemical and Physiological Effects
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for cardiovascular disease and other inflammatory disorders.
実験室実験の利点と制限
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has several advantages for use in lab experiments. It is a potent inhibitor of SAH hydrolase, making it a useful tool for studying methylation processes in cells. N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has also been found to have low toxicity, making it a safe and effective tool for use in both in vitro and in vivo experiments. However, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has some limitations, including its relatively low solubility in water and its potential to form covalent adducts with proteins, which may affect its specificity and potency.
将来の方向性
There are several future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide. One area of interest is the development of N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide-based therapeutics for cancer and other diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide on methylation processes in cells. Finally, the development of new synthetic methods for N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide and its analogs may lead to the discovery of more potent and selective inhibitors of SAH hydrolase.
合成法
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methylbenzenethiol. The resulting thioether is then reacted with 2-bromoethylamine hydrobromide to form the final product, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide.
科学的研究の応用
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been found to have potent antitumor activity, inhibiting the growth and proliferation of cancer cells both in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for cardiovascular disease and other inflammatory disorders.
特性
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-5-7-14(8-6-13)12-23-10-9-18-17(20)15-3-2-4-16(11-15)19(21)22/h2-8,11H,9-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROFNUQUPQKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5109279.png)

![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)

![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)

![propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)